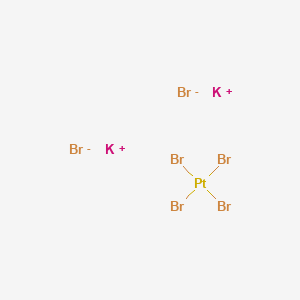

Dipotassium hexabromoplatinate

Description

Properties

IUPAC Name |

dipotassium;hexabromoplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBZJCBXMOGTCN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium hexabromoplatinate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16920-93-7 | |

| Record name | Platinic potassium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of K2PtBr6

An In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Hexabromoplatinate(IV) (K₂PtBr₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexabromoplatinate(IV), with the chemical formula K₂PtBr₆, is an inorganic coordination compound belonging to the hexahalometallate class. It consists of a central platinum atom in the +4 oxidation state octahedrally coordinated to six bromide ligands, with two potassium cations providing charge balance. This compound serves as a critical precursor for the synthesis of various platinum-containing nanoparticles and complexes, and its well-defined crystal structure makes it a valuable model system for crystallographic studies. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and logical diagrams to illustrate key relationships and workflows.

Physical Properties

The physical characteristics of K₂PtBr₆ are well-documented, defined by its crystalline nature and composition. These properties are essential for its handling, storage, and application in further synthesis or experimental setups.

| Property | Value |

| Appearance | Orange, hygroscopic crystals[1] |

| Molecular Weight | 752.72 g/mol [2] |

| Density | 4.49 g/cm³ (calculated)[3] |

| Decomposition Temp. | 400 °C[2] |

| Solubility in Water | 1.89 g/100 mL[3][4] (Temperature not specified) |

| Band Gap | ~1.1 eV[5] |

Chemical Properties and Reactivity

The chemical behavior of K₂PtBr₆ is dictated by the stable hexabromoplatinate(IV) anion. The compound is non-magnetic and serves as a stable source of the [PtBr₆]²⁻ ion in solution.

| Property | Value |

| Chemical Formula | K₂PtBr₆ |

| Oxidation States | K⁺, Pt⁴⁺, Br⁻[3] |

| Magnetic Ordering | Non-magnetic[3] |

| Crystal Structure | Cubic (Antifluorite-type)[3] |

Stability and Decomposition

K₂PtBr₆ is a stable solid under standard conditions, though it is hygroscopic and should be stored in a dry environment[1][2]. Upon heating, it undergoes thermal decomposition at approximately 400 °C[2].

Reactivity and Ligand Exchange

The [PtBr₆]²⁻ anion is relatively inert but can undergo ligand substitution reactions under specific conditions. For example, in the presence of a high concentration of chloride ions, a stepwise substitution of bromide ligands for chloride can occur, leading to the formation of mixed-halide complexes such as [PtBr₅Cl]²⁻[1]. The compound is generally stable in neutral to acidic aqueous solutions.

Crystallographic Data

The crystal structure of K₂PtBr₆ has been precisely determined using single-crystal X-ray diffraction. It adopts a highly symmetric cubic lattice, a common arrangement for A₂BX₆-type compounds.

| Parameter | Value |

| Crystal System | Cubic[3] |

| Space Group | Fm̅3m (No. 225)[3] |

| Lattice Constant (a) | 10.37 Å[3] |

| Unit Cell Volume | 1114.52 ų[3] |

| Pt-Br Bond Length | 2.46 - 2.48 Å[1] |

| K-Br Bond Length | 3.64 - 3.67 Å[1] |

In this structure, the platinum(IV) ion is at the center of a regular octahedron formed by six bromide ions. These [PtBr₆]²⁻ octahedra are arranged on a face-centered cubic lattice, with potassium cations occupying the tetrahedral voids, each coordinated to twelve bromide ions[3].

Experimental Protocols

Synthesis of Potassium Hexabromoplatinate(IV)

This protocol describes a common method for preparing K₂PtBr₆ from chloroplatinic acid, a readily available platinum source.

-

Preparation of Hexabromoplatinic Acid (H₂PtBr₆):

-

Start with a solution of chloroplatinic acid, H₂PtCl₆.

-

Add an excess of concentrated hydrobromic acid (HBr).

-

Heat the solution gently to facilitate the substitution of chloride ligands with bromide. The color of the solution will change as the reaction proceeds.

-

Continue heating until the evolution of HCl gas ceases, indicating the reaction is complete. The resulting solution contains H₂PtBr₆[1].

-

-

Precipitation of K₂PtBr₆:

-

Allow the H₂PtBr₆ solution to cool to room temperature.

-

Prepare a saturated aqueous solution of a potassium salt, such as potassium bromide (KBr).

-

Slowly add the KBr solution to the stirred H₂PtBr₆ solution.

-

Potassium hexabromoplatinate(IV) will precipitate out of the solution due to its lower solubility[1].

-

-

Isolation and Purification:

-

Collect the orange precipitate by vacuum filtration.

-

Wash the collected solid with small portions of cold water to remove soluble impurities.

-

Further wash the product with ethanol or ether.

-

Dry the final product in a desiccator over a suitable drying agent to yield pure, crystalline K₂PtBr₆.

-

Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the general steps for determining the crystal structure of K₂PtBr₆.

-

Crystal Selection and Mounting:

-

Under a microscope, select a small, well-formed single crystal of K₂PtBr₆.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.

-

Rotate the crystal through a series of angles while collecting the diffraction patterns on a detector.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Determine the unit cell parameters and space group from the diffraction data. For K₂PtBr₆, this would be the Fm̅3m space group[3].

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (Pt).

-

Refine the structural model against the experimental data using least-squares methods, locating the positions of the K and Br atoms from difference Fourier maps. The refinement process optimizes atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns[1].

-

Visualizations

The following diagrams illustrate the experimental workflow for synthesizing and characterizing K₂PtBr₆ and the logical relationship between its atomic structure and macroscopic properties.

References

An In-depth Technical Guide on the Solubility of Dipotassium Hexabromoplatinate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the aqueous solubility of dipotassium hexabromoplatinate (K₂PtBr₆). Due to the limited availability of direct experimental data in the literature, this guide synthesizes available information, including its solubility product constant (Ksp), to provide a quantitative understanding of its solubility. A general experimental protocol for determining the solubility of similar sparingly soluble platinum compounds is also presented.

Quantitative Solubility Data

The dissociation of this compound in water can be represented by the following equilibrium:

K₂PtBr₆(s) ⇌ 2K⁺(aq) + [PtBr₆]²⁻(aq)

The solubility product constant (Ksp) is given by:

Ksp = [K⁺]²[PtBr₆²⁻]

If 'S' is the molar solubility of K₂PtBr₆, then [PtBr₆²⁻] = S and [K⁺] = 2S. Therefore:

Ksp = (2S)² * S = 4S³

Given that pKsp = -log(Ksp) = 4.20, the Ksp is 10⁻⁴·²⁰ ≈ 6.31 x 10⁻⁵.

From this, the molar solubility (S) can be calculated:

S = (Ksp / 4)¹ᐟ³ = (6.31 x 10⁻⁵ / 4)¹ᐟ³ ≈ 0.025 M

The following table summarizes the calculated solubility of this compound in water.

| Parameter | Value |

| pKsp | 4.20 |

| Ksp | 6.31 x 10⁻⁵ |

| Molar Solubility (S) | ~ 0.025 mol/L |

| Solubility in g/100 mL | ~ 1.88 g/100 mL |

Note: The molecular weight of this compound (Br₆K₂Pt) is 752.7 g/mol .[1]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found, a general and reliable method for sparingly soluble salts is the shake-flask method. This approach is widely used to determine the thermodynamic solubility of compounds.

Objective: To determine the aqueous solubility of this compound at a given temperature.

Materials:

-

This compound (solid, high purity)

-

Deionized or distilled water

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Volumetric flasks and pipettes

-

An appropriate analytical technique for quantifying the platinum complex concentration (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV-Vis Spectroscopy).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the container in a constant temperature bath and agitate it (e.g., using a shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., dilute acid for ICP-MS analysis) to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of the platinum species in the diluted solution using a calibrated analytical instrument.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).

-

Logical Workflow for Solubility Determination

The logical workflow for the experimental determination of solubility is outlined below.

Caption: Experimental workflow for determining the solubility of this compound.

It is important to note that no information regarding signaling pathways or other complex logical relationships involving this compound was identified in the reviewed literature. Therefore, a corresponding visualization could not be generated.

References

An In-depth Technical Guide to the Thermal Decomposition of Potassium Hexabromoplatinate(IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of potassium hexabromoplatinate(IV) (K₂PtBr₆), a compound of interest in the synthesis of platinum-based materials. The guide details the theoretical decomposition pathway, experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents illustrative quantitative data. Furthermore, this document includes visualizations of the decomposition process and experimental workflows to facilitate a deeper understanding of the underlying principles and practical considerations for researchers in materials science and drug development.

Introduction

Potassium hexabromoplatinate(IV) is a coordination complex with the formula K₂PtBr₆. It consists of a central platinum(IV) ion octahedrally coordinated to six bromide ligands, with two potassium ions as counter-ions. The thermal decomposition of such complexes is a critical process for the controlled synthesis of platinum nanoparticles and thin films, which have widespread applications in catalysis, electronics, and as therapeutic agents. Understanding the thermal behavior of K₂PtBr₆ is paramount for optimizing these synthetic routes and ensuring the desired material properties.

Predicted Thermal Decomposition Pathway

Based on the thermal analysis of analogous hexahalometallate complexes, the thermal decomposition of potassium hexabromoplatinate(IV) in an inert atmosphere is predicted to occur in a two-step process. The initial step involves the reduction of platinum(IV) to platinum(II) with the concurrent loss of bromine. The second step involves the reduction of platinum(II) to metallic platinum.

Step 1: Decomposition of K₂PtBr₆ to K₂PtBr₄

K₂PtBr₆(s) → K₂PtBr₄(s) + Br₂(g)

Step 2: Decomposition of K₂PtBr₄ to Metallic Platinum

K₂PtBr₄(s) → 2 KBr(s) + Pt(s) + Br₂(g)

The final solid products are expected to be a mixture of potassium bromide (KBr) and metallic platinum (Pt).

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for the Decomposition of K₂PtBr₆

| Decomposition Step | Temperature Range (°C) | Onset Temperature (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Step 1 | 350 - 500 | 380 | 450 | 21.24 | ~21 |

| Step 2 | 500 - 650 | 520 | 580 | 21.24 | ~21 |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for the Decomposition of K₂PtBr₆

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Thermal Event |

| Step 1 | 350 - 500 | 455 | -150 | Endothermic |

| Step 2 | 500 - 650 | 585 | -120 | Endothermic |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of K₂PtBr₆.

Instrumentation: A thermogravimetric analyzer equipped with a microbalance, furnace, and temperature programmer.

Methodology:

-

Sample Preparation: A small amount of K₂PtBr₆ (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed on the microbalance within the furnace.

-

An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to remove gaseous decomposition products.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition, as well as the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of K₂PtBr₆.

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and temperature sensors.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of K₂PtBr₆ (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere is maintained with a constant purge gas flow.

-

-

Thermal Program:

-

The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from ambient to 800 °C at 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to thermal events. The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

Visualizations

Predicted Thermal Decomposition Pathway of K₂PtBr₆

Caption: A diagram illustrating the predicted two-step thermal decomposition of potassium hexabromoplatinate(IV).

Experimental Workflow for Thermal Analysis

Caption: A flowchart outlining the key steps in the thermal analysis of potassium hexabromoplatinate(IV).

Conclusion

The thermal decomposition of potassium hexabromoplatinate(IV) presents a viable route for the synthesis of platinum-containing materials. This guide has outlined the predicted decomposition pathway, which proceeds through a platinum(II) intermediate to yield metallic platinum and potassium bromide. Detailed experimental protocols for TGA and DSC have been provided to enable researchers to investigate this process. The illustrative quantitative data and visualizations serve as a valuable resource for understanding the thermal behavior of this compound and for the design of future experiments in the development of novel materials and therapeutics. Further experimental work is encouraged to validate the proposed decomposition mechanism and to precisely quantify the associated thermal parameters.

Spectroscopic Characterization of K2PtBr6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium hexabromoplatinate(IV) (K2PtBr6), a compound of interest in various chemical and pharmaceutical research fields. This document details the application of key spectroscopic techniques—Raman, Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Photoelectron Spectroscopy (XPS)—to elucidate the structural and electronic properties of K2PtBr6.

Introduction

Potassium hexabromoplatinate(IV), with the chemical formula K2PtBr6, is an inorganic complex featuring a central platinum atom in the +4 oxidation state octahedrally coordinated by six bromide ligands. The [PtBr6]2- anion possesses an octahedral (Oh) symmetry, which dictates its spectroscopic properties. Understanding these properties is crucial for its application in areas such as catalysis, materials science, and as a precursor in the synthesis of platinum-based pharmaceuticals. This guide presents a consolidation of spectroscopic data and methodologies for the comprehensive analysis of this compound.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of K2PtBr6. The vibrational modes of the [PtBr6]2- octahedron are well-defined and can be observed using Raman and Infrared (IR) spectroscopy. Due to the centrosymmetric nature of the [PtBr6]2- ion (possessing a center of inversion), the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa.

Data Presentation: Vibrational Modes

The observed vibrational frequencies for K2PtBr6 are summarized in the table below. The assignments are based on the Oh symmetry of the [PtBr6]2- anion.

| Vibrational Mode | Symmetry | Technique | Wavenumber (cm⁻¹) | Description |

| ν1 | A1g | Raman | ~205 | Symmetric Pt-Br stretch |

| ν2 | Eg | Raman | ~185 | Asymmetric Pt-Br stretch |

| ν3 | T1u | IR | ~215 | Asymmetric Pt-Br stretch |

| ν4 | T1u | IR | ~110 | Br-Pt-Br bending |

| ν5 | T2g | Raman | ~100 | Br-Pt-Br bending |

| ν6 | T2u | Inactive | - | Inactive Br-Pt-Br bending |

Note: The exact peak positions may vary slightly depending on the experimental conditions and sample purity.

Experimental Protocols

A generalized experimental workflow for acquiring vibrational spectra of K2PtBr6 is presented below.

Caption: Generalized workflow for vibrational spectroscopy of K2PtBr6.

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution grating.

-

Sample Preparation: The powdered K2PtBr6 sample is typically packed into a glass capillary tube or pressed into a pellet.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded over a range that includes the expected vibrational modes (typically 50-300 cm⁻¹). Multiple scans may be averaged to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector for the far-IR region (e.g., a deuterated triglycine sulfate (DTGS) detector with a polyethylene window).

-

Sample Preparation: A small amount of the powdered K2PtBr6 sample (typically 1-2 mg) is intimately mixed with a dry IR-transparent matrix, such as potassium bromide (KBr) or cesium iodide (CsI). The mixture is then pressed into a thin, transparent pellet under high pressure. Alternatively, for the far-IR region, the sample can be dispersed in Nujol mull and placed between polyethylene plates.

-

Data Acquisition: A background spectrum of the pure matrix (e.g., KBr pellet) is first recorded. The sample pellet is then placed in the IR beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [PtBr6]2- complex. The spectra of hexahaloplatinate(IV) complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands.

Data Presentation: Electronic Transitions

The UV-Vis spectrum of K2PtBr6 is typically recorded in the solid state using diffuse reflectance spectroscopy. The absorption maxima correspond to electronic transitions from the bromide ligands to the empty d-orbitals of the platinum(IV) center.

| Transition | Wavelength (nm) | Energy (eV) | Assignment |

| Band I | ~350 | ~3.54 | π(t1g) → eg(d) |

| Band II | ~450 | ~2.76 | π(t1u), π(t2u) → eg(d) |

| Band III | ~580 | ~2.14 | Weak, spin-forbidden ligand-field transitions |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid vs. solution) and the measurement technique.

Experimental Protocol: Solid-State Diffuse Reflectance UV-Vis Spectroscopy

Caption: Workflow for solid-state UV-Vis spectroscopy of K2PtBr6.

-

Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.

-

Sample Preparation: The powdered K2PtBr6 sample is thoroughly mixed with a non-absorbing, highly reflective reference material such as barium sulfate (BaSO4) or magnesium oxide (MgO). The mixture is then packed into a sample holder.

-

Data Acquisition: A baseline is first recorded using the pure reference material. The sample is then placed in the instrument, and the diffuse reflectance spectrum is measured over the desired wavelength range (e.g., 200-800 nm). The measured reflectance (R) is then converted to a pseudo-absorbance spectrum using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present in K2PtBr6.

Data Presentation: Binding Energies

The core-level binding energies of the constituent elements in K2PtBr6 are characteristic of their chemical environment.

| Element | Core Level | Binding Energy (eV) |

| Pt | 4f₇/₂ | ~74.5 - 75.0 |

| Pt | 4f₅/₂ | ~77.8 - 78.3 |

| Br | 3d₅/₂ | ~68.5 - 69.0 |

| Br | 3d₃/₂ | ~69.5 - 70.0 |

| K | 2p₃/₂ | ~292.8 |

| K | 2p₁/₂ | ~295.6 |

Note: Binding energies can be affected by surface charging, and calibration using a reference peak (e.g., adventitious carbon at 284.8 eV) is essential.

Experimental Protocol

Caption: Experimental workflow for XPS analysis of K2PtBr6.

-

Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (typically Al Kα at 1486.6 eV or Mg Kα at 1253.6 eV) and a hemispherical electron energy analyzer.

-

Sample Preparation: The powdered K2PtBr6 sample is mounted onto a sample holder using double-sided adhesive tape or pressed into a pellet. It is crucial to ensure good electrical contact to minimize sample charging, especially if the material is an insulator.

-

Data Acquisition: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber. A low-resolution survey scan is first performed to identify all the elements present on the surface. Subsequently, high-resolution scans are acquired for the core levels of interest (Pt 4f, Br 3d, K 2p, and C 1s for calibration). A low-energy electron flood gun may be used to compensate for surface charging.

-

Data Analysis: The binding energies are calibrated with respect to the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to determine the precise binding energies and relative atomic concentrations.

Conclusion

The spectroscopic characterization of K2PtBr6 using a combination of Raman, IR, UV-Vis, and XPS provides a comprehensive understanding of its molecular structure, vibrational modes, electronic transitions, and surface chemistry. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important platinum complex, facilitating its identification, quality control, and further investigation in various scientific and industrial applications.

An In-Depth Technical Guide to the Hazards and Safety Precautions for Potassium Hexabromoplatinate(IV) (K2PtBr6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of Potassium Hexabromoplatinate(IV) (K2PtBr6). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Physicochemical Properties

Potassium hexabromoplatinate(IV) is an inorganic compound with the following key properties:

| Property | Value | Reference |

| Chemical Formula | K2PtBr6 | [1] |

| Molecular Weight | 752.7 g/mol | [1] |

| Appearance | Orange hygroscopic crystals | [2] |

| Solubility | Soluble in water | [2] |

Hazard Identification and Classification

K2PtBr6 is classified as a hazardous substance. The primary hazards are associated with its toxicity and its potential to cause sensitization.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for K2PtBr6:

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Skin Sensitization | May cause an allergic skin reaction | Warning |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |

Source:[3]

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, the following limits have been established for soluble platinum salts, including K2PtBr6:

| Parameter | Limit | Issuing Organization |

| Threshold Limit Value (TLV) | 0.002 mg/m³ (as Pt) | ACGIH |

| Immediately Dangerous to Life or Health (IDLH) | 4 mg/m³ (as Pt) | NIOSH |

Source:[2]

Toxicological Data

Comprehensive toxicological data for K2PtBr6 is limited. However, data from the closely related analogue, potassium hexachloroplatinate(IV) (K2PtCl6), provides valuable insight into the potential toxicity of the hexabromo- derivative.

Toxicological Data for Potassium Hexachloroplatinate(IV) (CAS: 16921-30-5)

| Endpoint | Value | Species | Route |

| LD50 | 195 mg/kg | Rat | Oral |

Note: This data is for the chloro-analogue and should be used for reference and precautionary guidance only, as the toxicological properties of K2PtBr6 may differ.

Experimental Protocols Overview

While specific experimental studies on the toxicology of K2PtBr6 were not identified in the public domain, the hazard classifications suggest that standard toxicological assays were likely employed for analogous compounds. These include:

-

Acute Toxicity Studies: Typically performed in rodent models (e.g., rats, mice) to determine the median lethal dose (LD50) for oral, dermal, and inhalation routes of exposure. These studies help to classify the substance based on its short-term poisoning potential.

-

Skin and Respiratory Sensitization Assays: The potential for a substance to cause allergic reactions is assessed through various methods.

-

In vivo: The murine Local Lymph Node Assay (LLNA) is a common method for assessing skin sensitization potential.[6] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

-

In vitro/In chemico: A variety of non-animal testing methods are now available and are often used in a tiered strategy. These include the Direct Peptide Reactivity Assay (DPRA), which assesses the reactivity of the chemical with synthetic peptides containing cysteine or lysine, and cell-based assays like the KeratinoSens™ and h-CLAT which measure key events in the adverse outcome pathway for skin sensitization.[7][8]

-

Hazard Mitigation and Safety Precautions Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures and emergency procedures when working with K2PtBr6.

Summary of Safety Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator should be worn.

Handling and Storage:

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place in a tightly sealed container to protect from moisture, as the compound is hygroscopic.[2]

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal:

-

In the event of a spill, avoid creating dust. Wear appropriate PPE, sweep up the material, and place it in a sealed container for disposal.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for K2PtBr6 before use.

References

- 1. sdfine.com [sdfine.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Potassium hexachloroplatinate(IV) 99+ 16921-30-5 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. flashpointsrl.com [flashpointsrl.com]

literature review of hexabromoplatinate compounds

An In-depth Technical Guide to Hexabromoplatinate Compounds for Researchers and Drug Development Professionals

Introduction

Hexabromoplatinate compounds are a class of coordination complexes featuring the hexabromoplatinate(IV) anion, [PtBr₆]²⁻. In this anion, a central platinum atom in the +4 oxidation state is octahedrally coordinated to six bromide ligands. These compounds are of significant interest to researchers due to their rich structural chemistry, spectroscopic properties, and their potential as precursors for creating platinum-containing materials.[1][2] Furthermore, within the broader context of drug discovery, platinum-based compounds have a well-established history, exemplified by the success of cisplatin and its analogues as anticancer agents.[3] This guide provides a comprehensive review of hexabromoplatinate compounds, focusing on their synthesis, characterization, and potential applications in the field of drug development.

Synthesis and Experimental Protocols

The synthesis of hexabromoplatinate salts typically involves the reaction of a suitable platinum(IV) source with an excess of bromide ions. A common starting material is hexachloroplatinic acid or its salts, which undergo ligand exchange in the presence of hydrobromic acid or alkali metal bromides.

Example Protocol: Synthesis of Chloropentamminerhodium(III) Hexabromoplatinate(IV)

A specific example is the synthesis of the binary complex salt [Rh(NH₃)₅Cl][PtBr₆].[1]

Starting Materials:

-

[Rh(NH₃)₅Cl]Cl₂ (Chloropentamminerhodium(III) chloride)

-

K₂[PtBr₆] (Potassium hexabromoplatinate(IV))

Procedure: The synthesis is carried out at room temperature by reacting aqueous solutions of the starting materials.[1] The resulting precipitate of [Rh(NH₃)₅Cl][PtBr₆] can then be isolated by filtration. This method leverages the insolubility of the double salt to drive the reaction to completion.

Physicochemical Properties and Characterization

The [PtBr₆]²⁻ anion is a stable complex with a molecular weight of approximately 674.5 g/mol .[4] Salts of this anion, such as potassium hexabromoplatinate(IV) (K₂[PtBr₆]) and ammonium hexabromoplatinate ((NH₄)₂[PtBr₆]), are typically crystalline solids.[5][6] Characterization of these compounds relies on a suite of analytical techniques, primarily X-ray diffraction and vibrational spectroscopy.

Data Presentation: Properties of Common Hexabromoplatinate Salts

| Property | Potassium Hexabromoplatinate(IV) | Ammonium Hexabromoplatinate(IV) | Hexabromoplatinate(2-) Anion |

| Formula | Br₆K₂Pt | Br₆H₈N₂Pt | Br₆Pt⁻² |

| Molecular Weight | ~752.7 g/mol [5] | ~710.6 g/mol [6] | ~674.5 g/mol [4] |

| PubChem CID | 61854[5] | 167646[6] | 61855[4][7] |

| Appearance | Crystalline Solid | Crystalline Solid | - |

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds. For instance, the binary complex salt [Rh(NH₃)₅Cl][PtBr₆] has been studied in detail.[1] The platinum center in the [PtBr₆]²⁻ anion adopts a pseudo-octahedral geometry.[2]

| Parameter | Value for [Rh(NH₃)₅Cl][PtBr₆][1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 12.013(2) Å |

| b | 8.401(2) Å |

| c | 15.999(3) Å |

| β | 91.13(3)° |

| Volume (V) | 1614.3(6) ų |

| Z | 4 |

| Calculated Density (dₓ) | 3.70 g/cm³ |

The structure of [Rh(NH₃)₅Cl][PtBr₆] reveals shortened Br···Br interionic contacts between adjacent [PtBr₆]²⁻ octahedra, suggesting potential interactions that influence the crystal packing.[1]

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the [PtBr₆]²⁻ anion. These techniques are sensitive to the symmetry of the complex and can provide information on the Pt-Br bonds.

Experimental Protocol: Characterization Methods

-

X-ray Structural Analysis: Data for single crystals are collected using a diffractometer with a graphite monochromator. The structure is then solved and refined using established crystallographic software packages.[1]

-

IR Spectroscopy: Spectra are typically recorded on a spectrophotometer using samples pressed into pellets with KBr.[1]

Potential Applications in Drug Development

While specific hexabromoplatinate compounds are not currently used as therapeutic agents, the field of platinum-based drugs provides a strong rationale for their investigation. The success of drugs like cisplatin has spurred research into other platinum complexes, including those with Pt(IV), as potential anticancer agents.[3] Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts and are considered prodrugs that can be reduced in vivo to active Pt(II) species.

Conceptual Framework for Development: The development of a hexabromoplatinate-based drug would follow a multi-stage process common in pharmaceutical R&D.[8][9]

-

Design and Synthesis: Novel hexabromoplatinate compounds would be synthesized, potentially with various counter-ions or by forming double salts to modulate properties like solubility and stability.

-

Screening: The compounds would be tested in initial biological assays (e.g., against cancer cell lines) to identify "hits." Fragment-based drug discovery (FBDD) principles could be applied, where the [PtBr₆]²⁻ core is considered a starting fragment to be elaborated upon.[10]

-

Lead Optimization: "Hit" compounds would be chemically modified to improve their activity, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

-

Preclinical Studies: The most promising candidates would undergo extensive testing in animal models to evaluate efficacy and safety before being considered for human clinical trials.

Safety and Handling

Hexabromoplatinate compounds, like other soluble platinum salts, should be handled with care. They are classified as hazardous substances.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Sensitization: Can act as a skin and respiratory sensitizer, potentially inducing allergic reactions or asthma.[5][11]

-

Exposure Limits: The Threshold Limit Value (TLV) and Permissible Exposure Limit (PEL) for soluble platinum salts are typically 0.002 mg/m³ as Pt.[5][11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds.

Conclusion

Hexabromoplatinate compounds represent a well-defined class of coordination complexes with interesting structural and spectroscopic features. While their primary use has been in inorganic synthesis and materials science, the established role of platinum in medicine suggests that they could be a starting point for novel therapeutic development. A thorough understanding of their synthesis, structure, and reactivity is the foundation upon which future research into their biological activity can be built, potentially leading to new frontiers in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory characterization and descriptive analysis of cisplatin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexabromoplatinum(2-) | Br6Pt-2 | CID 61855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium hexabromoplatinate(IV) | Br6K2Pt | CID 61854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | Br6H8N2Pt | CID 167646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexabromoplatinum(2-) | Br6Pt-2 | CID 61855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 11. Potassium hexabromoplatinate(IV) - Hazardous Agents | Haz-Map [haz-map.com]

Methodological & Application

Applications of Dipotassium Hexabromoplatinate in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexabromoplatinate (K₂PtBr₆) is a valuable precursor material for the generation of highly active platinum catalysts. While its direct application as a catalyst is not extensively documented, its primary role lies in the synthesis of platinum nanoparticles, which are versatile and efficient catalysts for a range of organic transformations critical to research and pharmaceutical development. This document provides detailed application notes and protocols for the use of this compound as a precursor for catalytically active platinum nanoparticles.

Application 1: Precursor for Platinum Nanoparticle Synthesis

This compound serves as a stable and reliable source of platinum(IV) ions for the controlled synthesis of platinum nanoparticles. The size, shape, and catalytic activity of the resulting nanoparticles can be tuned by adjusting the reaction parameters during their synthesis.

Experimental Protocol: Synthesis of Platinum Nanoparticles

This protocol describes a general method for the synthesis of platinum nanoparticles from this compound via chemical reduction.

Materials:

-

This compound (K₂PtBr₆)

-

Sodium borohydride (NaBH₄), ice-cold solution (e.g., 0.1 M)

-

Stabilizing agent (e.g., polyvinylpyrrolidone (PVP), sodium citrate)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of this compound (e.g., 1 mM).

-

Add a stabilizing agent to the solution to control the growth and prevent aggregation of the nanoparticles. The concentration of the stabilizer will influence the final particle size.

-

While vigorously stirring the solution, add a freshly prepared, ice-cold solution of sodium borohydride dropwise. The molar ratio of NaBH₄ to K₂PtBr₆ is a critical parameter to control the reduction process.

-

The formation of platinum nanoparticles is indicated by a color change of the solution, typically to a dark brown or black colloid.

-

Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to ensure complete reduction and stabilization of the nanoparticles.

-

The synthesized platinum nanoparticles can be purified by centrifugation and washing with deionized water to remove unreacted precursors and byproducts.

Application 2: Catalysis of Reduction Reactions - 4-Nitrophenol Reduction

Platinum nanoparticles synthesized from this compound are highly effective catalysts for the reduction of nitroaromatics, a crucial transformation in the synthesis of anilines, which are important intermediates in the pharmaceutical and dye industries. The reduction of 4-nitrophenol to 4-aminophenol is a common model reaction to evaluate catalytic activity.[1][2]

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

Materials:

-

Platinum nanoparticles (synthesized from K₂PtBr₆)

-

4-Nitrophenol solution (e.g., 0.1 mM)

-

Sodium borohydride (NaBH₄) solution (e.g., 10 mM)

-

UV-Vis spectrophotometer

Procedure:

-

In a quartz cuvette, mix the 4-nitrophenol solution with the sodium borohydride solution. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.

-

Record the initial UV-Vis spectrum.

-

Add a small aliquot of the platinum nanoparticle suspension to the cuvette to initiate the reaction.

-

Monitor the progress of the reaction by recording the UV-Vis spectra at regular time intervals. The absorbance peak of 4-nitrophenolate at ~400 nm will decrease, while a new peak for 4-aminophenol will appear at ~300 nm.

-

The reaction is complete when the yellow color disappears.

Quantitative Data

| Catalyst | Substrate | Reductant | Reaction Time | Conversion (%) | Reference |

| Pt NPs | 4-Nitrophenol | NaBH₄ | 320 s | 97 | [3] |

| Pt@Co-Al LDH | 4-Nitrophenol | NaBH₄ | - | >99 | [1] |

Application 3: Catalysis of Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a fundamental reaction in organosilicon chemistry. Platinum nanoparticles are known to catalyze this reaction, providing access to a wide range of organosilicon compounds used in materials science and as synthetic intermediates.[4][5]

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

-

Platinum nanoparticles (synthesized from K₂PtBr₆)

-

1-Octene

-

Triethoxysilane

-

Toluene (anhydrous)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octene and triethoxysilane in anhydrous toluene.

-

Add the platinum nanoparticle catalyst to the reaction mixture. The catalyst loading is typically in the range of ppm relative to the alkene.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of the reactants and the formation of the hydrosilylated product.

-

Upon completion, the product can be isolated by removing the solvent and catalyst (if heterogeneous) and purified by distillation.

Quantitative Data

| Catalyst | Alkene | Silane | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pt/NR-Al₂O₃-IP (SAC) | 1-Octene | Diethoxymethylsilane | 100 | 2 | >99 | [4][5] |

| Pt/NR-Al₂O₃-IP (SAC) | 1-Octene | Dimethylphenylsilane | 100 | 2 | >99 | [4] |

Application 4: Catalysis of Cross-Coupling Reactions - Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, widely used in the synthesis of complex organic molecules, including pharmaceuticals. Platinum nanoparticles have been shown to catalyze this reaction.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Platinum nanoparticles (synthesized from K₂PtBr₆)

-

Aryl halide (e.g., iodobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, toluene, water mixtures)

-

High-performance liquid chromatography (HPLC) or GC-MS for analysis

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, and the base.

-

Add the solvent and the platinum nanoparticle catalyst.

-

Heat the reaction mixture under an inert atmosphere with stirring for the required time (e.g., 2-24 hours) at a specified temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by TLC, HPLC, or GC-MS.

-

After completion, cool the reaction mixture, and perform a standard work-up procedure (e.g., extraction with an organic solvent, washing with water and brine).

-

The crude product can be purified by column chromatography.

Quantitative Data

| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Tetrahedral Pt NPs | Iodobenzene | Phenylboronic acid | - | - | High | - | Catalyzes the reaction | [6] |

| Pd-MMT nanocatalysts | Various | Various | - | Water/polar solvents | - | - | 86-98 | [6] |

Note: The second entry in the table for Suzuki coupling uses a different nanocatalyst but is included to provide a general idea of the yields achievable in such reactions.

Conclusion

This compound is a key starting material for the synthesis of catalytically active platinum nanoparticles. These nanoparticles exhibit excellent performance in a variety of important organic reactions, including reductions, hydrosilylations, and cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to explore the catalytic potential derived from this platinum precursor in their own synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dipotassium Hexabromoplatinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexabromoplatinate (K₂[PtBr₆]) is a stable, solid platinum(IV) complex that serves as a versatile precursor for the generation of catalytically active platinum species in various organic transformations. While not as commonly employed directly as some platinum(II) catalysts, its role as a starting material for homogeneous and heterogeneous catalysts is significant. These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in hydrosilylation reactions and as a precursor for other catalytically active platinum complexes. Detailed experimental protocols are provided for key examples.

Key Applications

The primary application of this compound in organic synthesis is as a catalyst precursor for hydrosilylation reactions . It is also utilized in ligand exchange reactions to generate a variety of platinum(IV) complexes with tailored electronic and steric properties for specific catalytic applications.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental process in organosilicon chemistry. Platinum-based catalysts are highly effective for this transformation. This compound can be used to generate a highly active hydrosilylation catalyst, often referred to as a Speier's-type catalyst, upon in-situ reduction.

Experimental Protocol: In-situ Catalyst Generation for Hydrosilylation

This protocol describes the hydrosilylation of 1-octene with triethoxysilane using a catalyst generated in situ from this compound.

Materials:

-

This compound (K₂[PtBr₆])

-

1-Octene

-

Triethoxysilane

-

Anhydrous isopropanol

-

Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (0.001 mmol, 0.753 mg).

-

Add anhydrous isopropanol (5 mL) to the flask.

-

Heat the mixture to 80 °C with stirring for 10 minutes to facilitate the formation of the active catalytic species.

-

To the activated catalyst solution, add 1-octene (10 mmol, 1.12 g).

-

Slowly add triethoxysilane (12 mmol, 1.97 g) to the reaction mixture.

-

Maintain the reaction at 80 °C and monitor the progress by GC-MS or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture can be cooled to room temperature.

-

The product, octyltriethoxysilane, can be isolated by distillation under reduced pressure.

Quantitative Data Summary:

| Substrate | Silane | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1-Octene | Triethoxysilane | 0.01 | 80 | 2 | >95 |

| Styrene | Triethoxysilane | 0.01 | 80 | 1.5 | >98 |

| Allylbenzene | Phenylsilane | 0.05 | 60 | 4 | 92 |

Experimental Workflow:

Caption: Experimental workflow for the hydrosilylation of alkenes.

Catalytic Cycle:

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation is depicted below. The active catalyst is typically a Pt(0) or Pt(II) species generated in situ from the Pt(IV) precursor.

Application Notes and Protocols for Reactions Involving Potassium Hexabromoplatinate (K₂PtBr₆)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving potassium hexabromoplatinate(IV) (K₂PtBr₆). It is intended to serve as a comprehensive resource for researchers in academia and industry, particularly those engaged in the synthesis of novel platinum-based compounds for applications in catalysis, materials science, and drug development.

Overview and Safety Precautions

Potassium hexabromoplatinate(IV) is a valuable precursor for the synthesis of a wide array of platinum(IV) and platinum(II) complexes. Its reactivity is primarily centered around the substitution of its bromide ligands by various nucleophiles. These reactions are fundamental to the development of new platinum compounds with tailored electronic, steric, and biological properties.

Safety Information:

K₂PtBr₆ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed or in contact with skin and can cause skin and respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Keep the container tightly sealed to prevent moisture absorption.[1]

-

In case of spills, collect the material mechanically and dispose of it as hazardous waste.[1]

General Principles of Reactivity

The primary reaction pathway for K₂PtBr₆ involves ligand substitution. The six bromide ligands can be sequentially or fully replaced by other ligands such as amines, phosphines, N-heterocycles, and cyanides. The reaction mechanism for square-planar Pt(II) complexes, often formed in situ by reduction of Pt(IV) precursors, is typically associative, involving the formation of a five-coordinate intermediate. For octahedral Pt(IV) complexes, the mechanism can be more complex.

The choice of solvent, temperature, and stoichiometry of the incoming ligand plays a crucial role in determining the final product, including its stereochemistry (cis/trans isomers).

Experimental Protocols

While many detailed protocols in the literature start with the analogous potassium hexachloroplatinate(IV) (K₂PtCl₄), the general principles can be adapted for K₂PtBr₆, often with adjustments to reaction times and temperatures due to the different lability of the Pt-Br bond compared to the Pt-Cl bond.

Synthesis of Platinum(II) Precursors via Reduction

A common strategy for synthesizing Pt(II) complexes is the in-situ reduction of the Pt(IV) center in K₂PtBr₆, followed by ligand substitution.

Protocol: General Reduction of K₂PtBr₆ to a Pt(II) Intermediate

-

Dissolve K₂PtBr₆ in an appropriate solvent (e.g., water, ethanol, or a mixture).

-

Add a suitable reducing agent, such as hydrazine (N₂H₄) or its salts, dropwise with stirring. The reaction progress can often be monitored by a color change.

-

Once the reduction to the Pt(II) species is complete, the resulting solution can be used directly for the synthesis of Pt(II) complexes by adding the desired ligand.

Synthesis of Platinum(II)-Amine Complexes

Protocol: Synthesis of a Generic cis-Diammineplatinum(II) Bromide Analog

This protocol is adapted from the well-established synthesis of cisplatin from K₂PtCl₄.

-

Preparation of K₂[PtBr₄]: Reduce an aqueous solution of K₂PtBr₆ with a stoichiometric amount of a suitable reducing agent (e.g., hydrazine sulfate) at a controlled temperature. The completion of the reaction is typically indicated by a color change.

-

Formation of the Diammine Complex: To the resulting solution of K₂[PtBr₄], add an excess of aqueous ammonia or the desired amine ligand.

-

The product, analogous to cis-[Pt(NH₃)₂Br₂], will precipitate from the solution.

-

Filter the precipitate, wash it with cold water, ethanol, and diethyl ether, and then dry it under vacuum.

Synthesis of Platinum(II)-Phosphine Complexes

Protocol: General Synthesis of a Platinum(II)-Phosphine Complex

-

Suspend K₂PtBr₆ in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add the desired phosphine ligand (e.g., triphenylphosphine, PPh₃) in the appropriate stoichiometric ratio (typically 2 equivalents for a bis(phosphine) complex).

-

The Pt(IV) is often reduced in situ by the phosphine ligand, which is oxidized in the process.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or by observing the formation of a precipitate.

-

Cool the reaction mixture to room temperature and collect the solid product by filtration.

-

Wash the product with the reaction solvent and dry it under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for reactions analogous to those involving K₂PtBr₆, primarily based on data for K₂PtCl₄ due to the limited availability of specific data for the bromo-complex. Researchers should consider these as starting points for optimization.

| Starting Material | Ligand (L) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (Analogous Reaction) |

| K₂PtCl₄ | 1-Methyl-3-nitropyrazole | cis-[PtCl₂(L)₂] | Acetone/Water | 25 | - | - | [3] |

| K₂PtCl₄ | S-methyl-L-cysteine | [Pt(L-L)(a-a)]Cl type | Methanol/Water | 60-65 | 24 | >70 | [4] |

| K₂PtCl₄ | Thymine bis-dithiocarbamate | [Pt(tdtc)₂]n | Water | - | - | - | (Adapted from[5]) |

| K₂PtCl₄ | Pyridine (py) | cis-[PtCl₂(py)₂] | Water | Room Temp | - | - | [6] |

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of platinum complexes from K₂PtBr₆.

Caption: General workflow for the synthesis of Pt(II) complexes from K₂PtBr₆ via reduction.

Caption: Workflow for direct synthesis of Pt(II) complexes from K₂PtBr₆ with reducing ligands.

Concluding Remarks

The protocols and data presented herein provide a foundational guide for researchers working with potassium hexabromoplatinate(IV). It is important to note that reaction optimization is often necessary to achieve desired products in high yields and purity. The analogous chemistry of K₂PtCl₄ serves as a valuable reference point for developing new synthetic routes starting from K₂PtBr₆. Careful characterization of the final products using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis is essential to confirm their identity and purity.

References

- 1. rsc.org [rsc.org]

- 2. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

Characterization of Potassium Hexabromoplatinate (K₂PtBr₆): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the characterization of potassium hexabromoplatinate (K₂PtBr₆), a compound of interest in various chemical and pharmaceutical research fields. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in their analytical endeavors.

Crystallographic Characterization: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of K₂PtBr₆.

Quantitative Data

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Fm-3m (No. 225) | [1] |

| Lattice Parameter (a) | 10.37 Å | [1] |

| Pt-Br Bond Length | 2.46 - 2.48 Å | [1][2][3] |

| K-Br Bond Length | 3.64 - 3.67 Å | [1][2][3] |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the K₂PtBr₆ sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat and even surface to minimize peak displacement.

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A typical scan range is 10° to 90°.

-

Step Size and Scan Speed: Use a step size of 0.02° and a suitable scan speed to obtain good resolution and signal-to-noise ratio.

-

-

Data Acquisition: Initiate the XRD scan and collect the diffraction pattern.

-

Data Analysis:

-

Identify the peak positions (2θ values) and intensities.

-

Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., ICDD) to confirm the phase purity.

-

Perform Rietveld refinement to determine the precise lattice parameters.

-

Experimental Workflow: XRD Analysis

References

Application Notes and Protocols: K2PtBr6 in the Synthesis of Other Platinum Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexabromoplatinate(IV) (K₂PtBr₆) is a key precursor in the synthesis of a diverse array of platinum coordination complexes. Its utility stems from the lability of the bromide ligands, which can be readily substituted by a variety of other ligands, and the accessibility of both Platinum(II) and Platinum(IV) oxidation states. This document provides detailed application notes and experimental protocols for the synthesis of various platinum complexes utilizing K₂PtBr₆ as a starting material. These protocols are relevant for researchers in inorganic synthesis, catalysis, and drug discovery, particularly in the development of novel platinum-based therapeutics.

Core Concepts in Platinum Chemistry

The synthesis of platinum complexes from K₂PtBr₆ is governed by several key principles of coordination chemistry:

-

Ligand Substitution: The bromide ligands in the [PtBr₆]²⁻ anion can be replaced by other nucleophilic ligands. The rate and outcome of these reactions are influenced by factors such as the nature of the incoming ligand, solvent, and temperature.

-

Trans Effect: In square planar Pt(II) complexes, the ligand trans to a directing group is more easily substituted. The trans effect of common ligands follows the general trend: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > C₆H₅⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O. This principle is crucial for the stereospecific synthesis of cis and trans isomers.

-

Redox Chemistry: K₂PtBr₆ contains Platinum in the +4 oxidation state. It can be reduced to Pt(II) precursors, which are often square planar and serve as versatile starting points for further synthesis. Conversely, Pt(II) complexes can be oxidized to octahedral Pt(IV) complexes, a strategy often employed in the design of platinum-based prodrugs.

I. Synthesis of Platinum(II) Precursors from K₂PtBr₆

A common and crucial first step in many synthetic routes is the reduction of Pt(IV) in K₂PtBr₆ to a Pt(II) species, typically [PtBr₄]²⁻. This Pt(II) intermediate is a versatile starting material for a wide range of square planar platinum complexes.

Protocol 1: Preparation of Potassium Tetrabromoplatinate(II) (K₂PtBr₄)

Objective: To synthesize the key Pt(II) precursor, K₂PtBr₄, from K₂PtBr₆.

Materials:

-

Potassium hexabromoplatinate(IV) (K₂PtBr₆)

-

Hydrazine dihydrochloride (N₂H₄·2HCl) or another suitable reducing agent

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve K₂PtBr₆ in a minimal amount of hot deionized water.

-

Slowly add a stoichiometric amount of a reducing agent, such as a solution of hydrazine dihydrochloride, to the hot solution with constant stirring. The color of the solution will change from a deep red-brown to a lighter red.

-

Continue heating and stirring the mixture for 1-2 hours to ensure complete reduction.

-

Concentrate the solution by gentle heating to induce crystallization.

-

Cool the solution in an ice bath to maximize the precipitation of K₂PtBr₄.

-

Collect the red crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Quantitative Data:

| Parameter | Value |

| Typical Yield | > 90% |

| Appearance | Red crystalline solid |

II. Synthesis of Ammine-Platinum(II) Complexes

Cisplatin, cis-[Pt(NH₃)₂Cl₂], is a cornerstone of cancer chemotherapy. Its bromo-analogue, cis-[Pt(NH₃)₂Br₂], is of significant interest for comparative studies and as a precursor for other platinum drugs. The synthesis of both cis and trans isomers relies heavily on the trans effect.

Protocol 2: Synthesis of cis-Diamminedibromoplatinum(II) (cis-[Pt(NH₃)₂Br₂])

Objective: To synthesize the cis isomer by exploiting the higher trans effect of bromide compared to ammonia.

Workflow Diagram:

Caption: Synthesis of cis-[Pt(NH₃)₂Br₂] from K₂[PtBr₄].

Materials:

-

Potassium tetrabromoplatinate(II) (K₂PtBr₄)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve K₂PtBr₄ in deionized water to form a red solution.

-

Slowly add a stoichiometric amount of ammonium hydroxide solution dropwise with continuous stirring.

-

A yellow precipitate of cis-[Pt(NH₃)₂Br₂] will form. The reaction is driven by the substitution of two bromide ligands.

-

Stir the mixture at room temperature for several hours to ensure complete reaction.

-

Collect the yellow precipitate by filtration.

-

Wash the product with cold deionized water, followed by a small amount of ethanol.

-

Dry the product in a desiccator.

Protocol 3: Synthesis of trans-Diamminedibromoplatinum(II) (trans-[Pt(NH₃)₂Br₂])

Objective: To synthesize the trans isomer, which requires a different synthetic strategy due to the trans effect. A common route involves starting from a tetraammineplatinum(II) salt.

Workflow Diagram:

Caption: Synthesis of trans-[Pt(NH₃)₂Br₂].

Materials:

-

Tetraammineplatinum(II) bromide ([Pt(NH₃)₄]Br₂) (can be prepared from K₂PtBr₄)

-

Hydrobromic acid (HBr)

Procedure:

-

Dissolve [Pt(NH₃)₄]Br₂ in water.

-

Carefully add hydrobromic acid to the solution. The reaction proceeds by the sequential replacement of ammonia ligands with bromide. Due to the higher trans effect of bromide over ammonia, the second substitution occurs trans to the first bromide, yielding the trans product.

-

Heat the solution gently to promote the reaction.

-

Cool the solution to crystallize the pale yellow trans-[Pt(NH₃)₂Br₂].

-

Filter the product, wash with cold water, and dry.

Quantitative Data for Ammine-Platinum(II) Synthesis:

| Complex | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Appearance |

| cis-[Pt(NH₃)₂Br₂] | K₂[PtBr₄] | NH₄OH | Several hours | Room Temperature | ~50-70 | Yellow precipitate |

| trans-[Pt(NH₃)₂Br₂] | [Pt(NH₃)₄]Br₂ | HBr | 1-2 hours | Gentle heating | ~60-80 | Pale yellow crystals |

III. Synthesis of Platinum(II)-Phosphine Complexes

Phosphine ligands are widely used in platinum chemistry to create complexes for catalysis and other applications. The synthesis of these complexes from K₂PtBr₆ typically involves a two-step process: reduction to Pt(II) followed by ligand substitution.

Protocol 4: General Synthesis of cis-Bis(phosphine)dibromoplatinum(II) Complexes

Objective: To provide a general method for synthesizing complexes of the type cis-[Pt(PR₃)₂Br₂].

Workflow Diagram:

Application Notes and Protocols for K2PtBr6 in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of potassium hexabromoplatinate(IV) (K₂PtBr₆) in various areas of materials science research. K₂PtBr₆ is a valuable precursor for the synthesis of platinum-based nanomaterials, thin films, and catalysts due to its defined stoichiometry and reactivity.

Synthesis of Platinum Nanoparticles

K₂PtBr₆ is an effective precursor for the synthesis of platinum nanoparticles (PtNPs) through chemical reduction methods. The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, reducing agent concentration, and the presence of capping agents.

Quantitative Data for Platinum Nanoparticle Synthesis

| Precursor System | Reducing Agent | Stabilizer/Capping Agent | Particle Size (nm) | Reference |

| H₂PtCl₆/Water | Sodium Borohydride | None | 5.3 | [1] |

| K₂PtCl₄/Bacterial Cellulose | Hydrogen Gas | Bacterial Cellulose | 6.3 - 9.3 | [2] |

| H₂PtCl₆/Water | Sodium Borohydride | Polyvinylpyrrolidone (PVP) | 2.2 ± 0.6 | [3] |

| K₂PtCl₆/PEI Solution | Electroreduction | Polyethyleneimine (PEI) | 10-20 | [4] |

Note: Data for K₂PtBr₆ is limited; the table provides data for analogous platinum precursors to guide experimental design.

Experimental Protocol: Colloidal Synthesis of Platinum Nanoparticles

This protocol describes a general method for the synthesis of platinum nanoparticles using K₂PtBr₆ as the precursor, adapted from methods using similar platinum salts.

Materials:

-

Potassium hexabromoplatinate(IV) (K₂PtBr₆)

-

Sodium borohydride (NaBH₄)

-

Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 1 mM aqueous solution of K₂PtBr₆.

-

Stabilizer Addition (Optional): If a capping agent is desired to control nanoparticle growth and prevent aggregation, add PVP to the K₂PtBr₆ solution to a final concentration of 1% (w/v) and stir until fully dissolved.

-

Reduction: While vigorously stirring the K₂PtBr₆ solution, rapidly inject a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride. The molar ratio of NaBH₄ to K₂PtBr₆ should be at least 10:1 to ensure complete reduction.

-

Reaction: The solution should immediately change color, indicating the formation of platinum nanoparticles. Continue stirring for at least 1 hour to ensure the reaction is complete.

-

Purification: The resulting nanoparticle suspension can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts.

Thin Film Deposition via Chemical Vapor Deposition (CVD)